Fluvirucin B2

Description

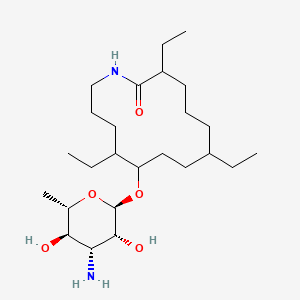

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H48N2O5 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

10-[(2R,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one |

InChI |

InChI=1S/C25H48N2O5/c1-5-17-10-8-11-19(7-3)24(30)27-15-9-12-18(6-2)20(14-13-17)32-25-23(29)21(26)22(28)16(4)31-25/h16-23,25,28-29H,5-15,26H2,1-4H3,(H,27,30)/t16-,17?,18?,19?,20?,21+,22-,23+,25-/m0/s1 |

InChI Key |

RSMFLBIGOXZFRL-ADTGDHJBSA-N |

Isomeric SMILES |

CCC1CCCC(C(=O)NCCCC(C(CC1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)N)O)CC)CC |

Canonical SMILES |

CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |

Synonyms |

fluvirucin B2 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Fluvirucin B2: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvirucin B2 is a naturally occurring 14-membered macrolactam with significant promise in the fields of antiviral and antifungal drug discovery. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a compilation of its physicochemical and biological properties. Detailed experimental methodologies for its isolation, purification, and bioactivity assessment are presented to facilitate further research and development. Furthermore, this document elucidates the biosynthetic pathway of this compound, offering insights into its complex enzymatic machinery.

Chemical Structure of this compound

This compound belongs to the fluvirucin family of macrolactams, which are characterized by a 14-membered lactam ring. The core structure of this compound is a polyketide, assembled by a type I polyketide synthase (PKS). A key feature of its structure is the incorporation of a β-alanine starter unit.

The macrolactam ring of this compound is substituted with ethyl groups at positions C-2 and C-10. A distinguishing characteristic of this compound is the glycosidic linkage of an L-mycosamine sugar moiety to the aglycon, known as fluvirucinin B2. L-mycosamine is the 4-epimer of 3-amino-3,6-dideoxy-α-L-talopyranose.

Chemical Structure:

Caption: Simplified representation of this compound's key structural features.

Physicochemical and Spectroscopic Data

Comprehensive physicochemical and spectroscopic data are crucial for the identification and characterization of this compound. The following tables summarize the available data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₇N₂O₆ | |

| Molecular Weight | 471.65 g/mol | |

| Appearance | Amorphous powder | [1] |

| Solubility | Soluble in methanol, DMSO | [2] |

Table 2: Spectroscopic Data for this compound and Related Analogs

| Spectroscopic Technique | Key Observations for Fluvirucin Analogs | Reference |

| ¹H NMR (in MeOD) | Signals corresponding to methyl, ethyl, and methine protons on the macrolactam ring and the aminosugar moiety. | [3] |

| ¹³C NMR (in MeOD) | Resonances for carbonyl, olefinic, and aliphatic carbons of the macrolactam and sugar. | [3] |

| IR (Infrared) | Amide absorptions around 3302 cm⁻¹ and 1643 cm⁻¹. | [1] |

| HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) | [M+H]⁺ ion observed, confirming the molecular formula. For Fluvirucin B7 (a close analog), m/z 457.3287 [M+H]⁺ (calcd 457.3278 for C₂₄H₄₅N₂O₆). | [1] |

Experimental Protocols

Isolation and Purification of this compound

This compound is produced by the fermentation of Actinomadura fulva subsp. indica. The following is a general protocol for its isolation and purification.

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Actinomadura fulva subsp. indica is cultured in a suitable fermentation medium under optimized conditions of temperature, pH, and aeration.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The supernatant and/or the mycelial cake is extracted with a suitable organic solvent, such as ethyl acetate or butanol.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This may include column chromatography on silica gel, Sephadex LH-20, or other resins to fractionate the components.

-

HPLC Purification: Fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy.[1]

Biological Activity Assays

The antifungal activity of this compound can be determined using standardized broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Protocol:

-

Inoculum Preparation: A standardized inoculum of the fungal strain (e.g., Candida albicans) is prepared to a specific cell density (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).[4]

-

Drug Dilution: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control.[7]

The antiviral activity of this compound against influenza virus can be assessed by its ability to inhibit the viral neuraminidase (NA) enzyme. A common method is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8][9]

Protocol:

-

Virus and Compound Preparation: Dilutions of the influenza virus and this compound are prepared in an assay buffer.

-

Incubation: The virus and this compound are pre-incubated together in a 96-well plate to allow for inhibitor binding.

-

Substrate Addition: The fluorescent substrate MUNANA is added to each well.

-

Enzymatic Reaction: The plate is incubated at 37°C to allow the neuraminidase to cleave the substrate.

-

Fluorescence Measurement: The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of this compound that reduces neuraminidase activity by 50%.[8][9]

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a Type I polyketide synthase (PKS) and several tailoring enzymes. The biosynthetic gene cluster contains genes encoding the PKS modules, enzymes for the formation of the β-alanine starter unit, and glycosyltransferases for the attachment of the L-mycosamine sugar.[4]

Caption: Simplified biosynthetic pathway of this compound.

Putative Mechanism of Action

The precise molecular mechanisms of action for this compound are still under investigation.

-

Antifungal Activity: The presence of a free amino group on the sugar moiety appears to be important for its antifungal activity.[1][9] It is hypothesized that this compound may interfere with the fungal cell wall integrity or other essential cellular processes. The cell wall integrity (CWI) pathway, involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), is a common target for antifungal agents and represents a potential area of investigation for this compound's mechanism.[10][11]

-

Antiviral Activity: The inhibitory effect on influenza neuraminidase suggests that this compound may act by preventing the release of new viral particles from infected cells. Further studies are needed to understand the specific interactions between this compound and the viral neuraminidase protein.

Conclusion

This compound represents a promising natural product with both antifungal and antiviral properties. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and biological activities, along with established experimental protocols. Further research into its mechanism of action and optimization of its structure could lead to the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ulab360.com [ulab360.com]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Susceptibility Testing of Fungi to Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Discovery and Isolation of Fluvirucin B2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvirucin B2 is a 14-membered macrolactam polyketide with notable antifungal and antiviral activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, with a focus on the producing microorganism, fermentation process, extraction, and purification protocols. The document summarizes quantitative data, details experimental methodologies, and includes visualizations of the experimental workflow and a proposed mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product drug discovery and development.

Discovery of this compound

This compound is a naturally occurring antibiotic produced by actinomycetes. It belongs to the fluvirucin family of macrolactams, which are characterized by a 14-membered ring structure.

Producing Microorganism

The primary producer of this compound is the actinomycete Actinomadura fulva subsp. indica ATCC 53714. This strain has been identified as a source for the production of this compound and its biosynthetic gene cluster has been successfully identified and characterized.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Actinomadura fulva subsp. indica ATCC 53714. The following table outlines a representative fermentation protocol based on media used for related actinomycetes.

Fermentation Parameters

| Parameter | Value/Composition |

| Producing Organism | Actinomadura fulva subsp. indica ATCC 53714 |

| Fermentation Medium | Dextrose (5 g/L), Soluble Starch (10 g/L), Yeast Extract (2.5 g/L), Tryptone (2.5 g/L), Artificial Marine Salts (10 g/L), CaCO₃ (2 g/L) |

| Inoculum | A 5% (v/v) seed culture grown in the same medium for 2-3 days |

| Temperature | 28°C |

| Agitation | 220 rpm |

| Fermentation Time | 7 days |

| pH | Not specified, typically maintained between 6.5 and 7.5 |

Isolation and Purification of this compound

Following fermentation, this compound is isolated and purified from the fermentation broth through a multi-step process involving extraction and chromatography.

Extraction

The first step in the isolation process is the extraction of the active compound from the fermentation broth.

| Parameter | Description |

| Extraction Solvent | Ethyl Acetate |

| Procedure | The whole fermentation broth is extracted with an equal volume of ethyl acetate. The extraction is typically repeated multiple times to ensure complete recovery of the compound. The organic phases are then pooled and concentrated under reduced pressure to yield a crude extract. |

Purification

The crude extract containing this compound is then subjected to chromatographic techniques to achieve high purity.

| Step | Column Type | Mobile Phase/Eluent |

| 1. Initial Fractionation | Silica Gel Column Chromatography | A gradient of increasing polarity, e.g., from n-hexane to ethyl acetate. |

| 2. Intermediate Purification | Sephadex LH-20 Column Chromatography | Methanol |

| 3. Final Polishing | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | A gradient of acetonitrile in water. |

Quantitative Data

| Stage | Product | Typical Yield Range (per liter of culture) |

| Fermentation | Crude this compound in broth | 10 - 100 mg/L |

| Extraction | Crude Ethyl Acetate Extract | 1 - 5 g/L |

| Purification | Pure this compound | 1 - 10 mg/L |

Experimental Protocols

Fermentation of Actinomadura fulva subsp. indica ATCC 53714

-

Prepare the fermentation medium containing dextrose (5 g/L), soluble starch (10 g/L), yeast extract (2.5 g/L), tryptone (2.5 g/L), artificial marine salts (10 g/L), and CaCO₃ (2 g/L) in deionized water.

-

Sterilize the medium by autoclaving at 121°C for 20 minutes.

-

After cooling, inoculate the medium with a 5% (v/v) seed culture of Actinomadura fulva subsp. indica ATCC 53714.

-

Incubate the culture in a shaker incubator at 28°C with agitation at 220 rpm for 7 days.

-

Monitor the production of this compound periodically using analytical techniques such as HPLC.

Extraction of this compound

-

At the end of the fermentation, harvest the entire culture broth.

-

Extract the broth with an equal volume of ethyl acetate in a separation funnel.

-

Shake vigorously for 10-15 minutes and allow the layers to separate.

-

Collect the upper organic layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

-

Pool the organic extracts and concentrate them to dryness using a rotary evaporator at a temperature not exceeding 40°C.

Purification of this compound

-

Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., n-hexane).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.

-

Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

-

Pool the fractions containing this compound and concentrate them.

-

Dissolve the partially purified product in methanol and apply it to a Sephadex LH-20 column for size-exclusion chromatography.

-

Elute with methanol and collect fractions.

-

Analyze the fractions and pool those containing the desired compound.

-

For final purification, subject the enriched fraction to RP-HPLC on a C18 column using a water/acetonitrile gradient.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (e.g., Mass Spectrometry and NMR).

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound isolation and purification.

Proposed Antifungal Mechanism of Action

The precise signaling pathway inhibited by this compound is not yet fully elucidated. However, as a macrolactam polyketide, it is plausible that it interferes with the fungal cell wall integrity, a common target for antifungal agents. The following diagram illustrates a generalized fungal cell wall integrity pathway, which represents a potential target for this compound.

Caption: Proposed inhibition of the fungal cell wall integrity pathway by this compound.

Conclusion

This technical guide provides a detailed overview of the discovery and isolation of the antifungal and antiviral compound this compound. By presenting comprehensive information on the producing microorganism, fermentation conditions, and detailed protocols for extraction and purification, this document serves as a valuable resource for the scientific community. The provided workflows and hypothesized mechanism of action offer a foundation for further research and development of this compound as a potential therapeutic agent. Further studies are warranted to elucidate the precise mechanism of action and to optimize the production and purification yields of this promising natural product.

Fluvirucin B2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract: Fluvirucin B2 is a 14-membered macrolactam antibiotic, belonging to the fluvirucin family, which is produced by several strains of actinomycetes.[1][2][3] While the fluvirucin class exhibits a range of biological activities, including antiviral and synergistic antifungal effects, the primary mechanism of action for this compound has been identified as the specific inhibition of the phosphoinositide signaling pathway.[1][4][5] This document provides an in-depth analysis of this mechanism, supported by available quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Inhibition of Phosphatidylinositol-Specific Phospholipase C (PI-PLC)

The central mechanism of action of this compound is its ability to inhibit Phosphatidylinositol-specific phospholipase C (PI-PLC).[4] PI-PLC is a crucial enzyme in cellular signal transduction. Upon activation by upstream signals, such as those from growth factor receptors, PI-PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. This cleavage generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These messengers propagate the signal downstream, leading to various cellular responses, including calcium mobilization and protein kinase C activation.

This compound exerts its effect by directly inhibiting the enzymatic activity of PI-PLC, thereby blocking the entire downstream signaling cascade.[4] This inhibition has been demonstrated to prevent physiological responses that are dependent on PI turnover, such as the rapid morphological changes in cells induced by epidermal growth factor (EGF).[4] Notably, the action of this compound is specific, as it does not significantly inhibit phosphatidylinositol synthesis or general macromolecular synthesis.[4]

Caption: this compound inhibits PI-PLC, blocking PIP2 hydrolysis and downstream signaling.

Quantitative Data: Potency of Inhibition

The inhibitory activity of this compound against PI-PLC has been quantified, providing a measure of its potency. The data is summarized in the table below.

| Compound | Target Enzyme | Enzyme Source | IC50 Value | Reference |

| This compound | Phosphatidylinositol-specific phospholipase C (PI-PLC) | A431 cell cytosol | 1.6 µg/mL | [4] |

Experimental Protocols & Methodologies

The mechanism of this compound was elucidated through a combination of in vitro enzymatic assays and cell-based functional assays.

This assay directly measures the effect of this compound on the enzymatic activity of PI-PLC.

-

Objective: To determine the concentration of this compound required to inhibit 50% of PI-PLC activity (IC50).

-

Methodology:

-

Enzyme Preparation: A cytosolic fraction containing PI-PLC is prepared from A431 cells.

-

Substrate Preparation: A suitable substrate, typically radiolabeled Phosphatidylinositol 4,5-bisphosphate ([³H]PIP2), is prepared in a reaction buffer.

-

Incubation: The enzyme preparation is incubated with the substrate in the presence of varying concentrations of this compound. A control reaction is run without the inhibitor.

-

Reaction Quenching & Extraction: The reaction is stopped, and the water-soluble product ([³H]IP3) is separated from the lipid substrate.

-

Quantification: The amount of radiolabeled IP3 produced is measured using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the data is plotted to determine the IC50 value.

-

Caption: Workflow for the in vitro PI-PLC enzymatic inhibition assay.

This assay confirms that this compound is active in a cellular context and can inhibit a physiological process known to be dependent on PI-PLC signaling.

-

Objective: To visually confirm the inhibition of the PI-PLC pathway in living cells.

-

Methodology:

-

Cell Culture: A431 cells are cultured in appropriate media.

-

Treatment: Cells are pre-incubated with this compound for a defined period.

-

Stimulation: The cells are then stimulated with Epidermal Growth Factor (EGF), which is known to activate the PI-PLC pathway and cause rapid cell rounding.

-

Observation: The morphology of the cells is observed using microscopy.

-

Result: In the absence of the inhibitor, EGF induces cell rounding. The presence of this compound prevents this morphological change, demonstrating its inhibitory effect on the signaling pathway within the cell.[4]

-

Other Biological Activities

While the primary mechanism is PI-PLC inhibition, compounds of the fluvirucin family have shown other biological activities. For instance, certain N-acetylated fluvirucins (B6, B9, B10) exhibit synergistic antifungal activity with fluconazole against resistant strains of Candida albicans, even though they are inactive alone.[5] This suggests that while this compound's main role is defined, the broader macrolactam scaffold may have the potential to interfere with other cellular processes, possibly related to cell membrane or wall integrity, in specific contexts or in combination with other agents. The free amino group on the sugar moiety appears to be important for general antimicrobial activity.[5]

Conclusion

The core mechanism of action of this compound is the specific and potent inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC). This blockade of a critical enzyme in the phosphoinositide signaling pathway prevents the generation of second messengers IP3 and DAG, thereby disrupting downstream cellular responses. This targeted action, combined with a lack of significant impact on general macromolecular synthesis, distinguishes this compound as a specific signaling inhibitor.

References

- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of phosphatidylinositol-specific phospholipase C activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluvirucins B7–B10, new antifungal macrolactams from a marine-derived Nonomuraea sp. MYH522 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Production of Fluvirucin B2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the production of Fluvirucin B2, a 14-membered macrolactam with recognized antifungal and antiviral properties. The core focus is on the producing organism, its taxonomy, the intricate biosynthetic pathway, and the experimental methodologies employed in its study. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

The Producing Organism and its Taxonomy

This compound is synthesized by the actinomycete, Actinomadura fulva subsp. indica ATCC 53714.[1][2][3] Actinomycetes are a group of Gram-positive bacteria known for their production of a wide array of secondary metabolites, including many clinically significant antibiotics. The taxonomic classification of this organism is as follows:

| Taxonomic Rank | Classification |

| Domain | Bacteria |

| Phylum | Actinomycetota |

| Class | Actinomycetes |

| Order | Actinomycetales |

| Family | Thermomonosporaceae |

| Genus | Actinomadura |

| Species | Actinomadura fulva |

| Subspecies | indica |

| Strain | ATCC 53714 |

Initial studies also identified strains L407-5 and R516-16, classified as maduromycetes, as producers of this compound.[4] The broader group of fluvirucins are produced by various rare actinomycetes, including species from the genera Microtetraspora, Saccharothrix, Nonomuraea, and Nocardiopsis.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster. The identified cluster in Actinomadura fulva subsp. indica ATCC 53714 contains genes for three polyketide synthases (PKSs), enzymes for β-amino acid incorporation, a decarboxylase, and an amidohydrolase.[1][2][3]

The biosynthesis initiates with the formation of a β-alanine starter unit, a key feature of the fluvirucin skeleton. The adenylation enzyme FlvN plays a crucial role in the selective incorporation of a β-amino acid substrate, showing a strong preference for L-aspartate.[1][2] The polyketide backbone is then assembled by the PKS machinery.

Proposed Biosynthetic Pathway

The proposed pathway for the formation of the β-alanine starter unit and its incorporation into the fluvirucin backbone is depicted below. This pathway involves the conversion of L-aspartate to β-alanine, which is then loaded onto the PKS assembly line.

Experimental Protocols

This section details the key experimental methodologies employed in the study of this compound biosynthesis.

General Microbial and Molecular Biology Techniques

Standard protocols were utilized for the cultivation of E. coli and Actinomadura fulva subsp. indica. This includes the preparation of specific growth media (e.g., LB for E. coli, ISP2 for Actinomadura), plasmid DNA isolation, and gene cloning procedures.

Identification of the this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound was identified through a genome mining approach. The genomic DNA of Actinomadura fulva subsp. indica ATCC 53714 was sequenced, and the resulting data was screened for sequences homologous to known polyketide synthase genes.

Gene Disruption and Heterologous Expression

To confirm the function of the identified gene cluster, gene disruption experiments can be performed. This involves inactivating a key biosynthetic gene within the cluster in the native producer and observing the subsequent loss of this compound production. Additionally, the entire gene cluster or specific genes can be expressed in a heterologous host, such as a model Streptomyces strain, to confirm their role in biosynthesis.

Overexpression and Purification of Biosynthetic Enzymes

For in vitro characterization, the biosynthetic enzymes, such as the adenylation enzyme FlvN, were overexpressed in E. coli. The general workflow for this process is outlined below.

Biochemical Assays

The substrate specificity of the adenylation enzyme FlvN was determined using an enzyme-coupled malachite green assay. This assay measures the release of pyrophosphate (PPi) during the aminoacyl-AMP formation, which is indicative of substrate adenylation.

Production, Isolation, and Analysis of this compound

For the production of this compound, Actinomadura fulva subsp. indica was cultivated in a suitable production medium. The compound was then extracted from the culture broth using organic solvents. Purification was achieved through a series of chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC). The structure of the purified this compound was confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Quantitative analysis of production can be performed using a calibrated HPLC method.

Quantitative Data

The following table summarizes the substrate specificity of the adenylation enzyme FlvN, a key enzyme in the this compound biosynthetic pathway. The data is presented as relative activity compared to the preferred substrate, L-aspartate.

| Substrate | Relative Activity (%) |

| L-Aspartate | 100 |

| L-Glutamate | < 5 |

| β-Alanine | < 5 |

| L-Alanine | < 5 |

| Glycine | < 5 |

| L-Serine | < 5 |

Data derived from Miyanaga et al., Biosci. Biotechnol. Biochem., 2016.

This in-depth guide provides a comprehensive overview of the production of this compound, from the producing organism to the intricacies of its biosynthesis. The detailed methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Sequence, Cloning, and Analysis of the Fluvirucin B1 Polyketide Syn-thase from Actinomadura vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluvirucin B2: A Technical Guide on its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvirucin B2, a member of the fluvirucin family of antibiotics produced by actinomycetes, has demonstrated inhibitory activity against Influenza A virus. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antiviral properties. While quantitative data on its broad antiviral spectrum remains limited in publicly available literature, this document consolidates the known information regarding its mechanism of action, the methodologies used for its initial characterization, and the potential signaling pathways involved in its antiviral effect. This guide aims to serve as a foundational resource for researchers interested in the further exploration and development of this compound as a potential antiviral agent.

Introduction

Fluvirucins are a series of structurally related antibiotics isolated from various actinomycete strains. Among them, this compound has been identified as possessing specific activity against Influenza A virus. Its unique structure and mechanism of action make it a subject of interest for antiviral research and development. This document details the known antiviral activity spectrum, mechanism of action, and relevant experimental protocols associated with this compound.

Antiviral Activity Spectrum

Currently, the publicly available scientific literature primarily describes the activity of this compound against the Influenza A virus, specifically the Victoria strain. This activity was determined using a cytopathic effect (CPE) reduction assay in Madin-Darby canine kidney (MDCK) cells.

Table 1: Quantitative Antiviral and Enzymatic Inhibition Data for this compound

| Target | Metric | Value | Cell Line / System | Assay Type |

| Influenza A virus (Victoria strain) | Activity | Potent inhibitory activity | Madin-Darby Canine Kidney (MDCK) cells | Cytopathic Effect (CPE) Reduction Assay |

| Phosphatidylinositol-specific Phospholipase C (PI-PLC) | IC50 | 1.6 µg/mL | A431 cell cytosol | Enzymatic Assay |

Note: Specific EC50 or IC50 values for the antiviral activity of this compound against Influenza A virus strains are not currently available in the reviewed literature. The term "potent inhibitory activity" is used as a qualitative descriptor from the source material.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC). PI-PLC is a crucial enzyme in cellular signaling, responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

The disruption of the PI-PLC signaling pathway is understood to interfere with the replication of the Influenza A virus. The PI3K/Akt signaling pathway, which is downstream of PI-PLC activation, has been shown to be important for efficient influenza virus replication. By inhibiting PI-PLC, this compound likely prevents the activation of this pro-viral pathway.

Proposed Antiviral Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound's inhibition of PI-PLC may disrupt the influenza A virus replication cycle.

Caption: Proposed mechanism of this compound antiviral activity.

Experimental Protocols

While the specific, detailed protocol for the cytopathic effect (CPE) reduction assay used in the initial characterization of this compound is not available, a general methodology for such an assay for influenza virus is described below.

General Cytopathic Effect (CPE) Reduction Assay for Influenza Virus

This assay is designed to determine the concentration of an antiviral compound that is required to inhibit the virus-induced destruction of host cells.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock (e.g., Victoria strain)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Test compound (this compound)

-

96-well cell culture plates

-

Cell viability stain (e.g., Crystal Violet, Neutral Red)

Procedure:

-

Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM.

-

Infection and Treatment:

-

Remove the growth medium from the confluent MDCK cell monolayers.

-

Add the prepared dilutions of this compound to the wells.

-

Infect the cells with a predetermined titer of Influenza A virus.

-

Include appropriate controls: cells only (no virus, no compound), cells with virus (no compound), and cells with compound (no virus).

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).

-

Staining:

-

Remove the medium from the wells.

-

Fix the cells with a suitable fixative (e.g., methanol).

-

Stain the cells with a viability stain (e.g., 0.5% Crystal Violet solution).

-

-

Quantification:

-

After washing and drying the plates, the retained stain is solubilized.

-

The absorbance is read on a plate reader at the appropriate wavelength.

-

The percentage of CPE inhibition is calculated relative to the control wells.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a cytopathic effect reduction assay.

Caption: General workflow for a CPE reduction assay.

Conclusion and Future Directions

This compound presents an interesting scaffold for the development of novel antiviral agents against Influenza A virus. Its unique mechanism of action, targeting the host PI-PLC enzyme, offers a potential advantage in overcoming viral resistance mechanisms that often plague direct-acting antivirals. However, the current body of knowledge is limited. To fully assess the therapeutic potential of this compound, further research is critically needed in the following areas:

-

Quantitative Antiviral Spectrum: Determination of EC50 and IC50 values against a broad panel of influenza A and B strains, including seasonal and pandemic isolates.

-

Detailed Mechanistic Studies: Elucidation of the precise downstream effects of PI-PLC inhibition on the various stages of the influenza virus life cycle.

-

In Vivo Efficacy and Toxicity: Evaluation of the antiviral efficacy and safety profile of this compound in relevant animal models of influenza infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize antiviral potency and pharmacokinetic properties.

This technical guide summarizes the existing data on this compound and is intended to stimulate further investigation into this promising antiviral compound.

Fluvirucin B2: A Technical Guide on its Physical and Chemical Properties for Drug Discovery Professionals

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvirucin B2 is a naturally occurring macrolactam antibiotic belonging to the fluvirucin family. These compounds are produced by various species of actinomycetes, notably from the genera Actinomadura and Nonomuraea.[1][2] First reported in the early 1990s, this compound has garnered interest within the scientific community primarily for its potent antiviral activity against the influenza A virus.[1][3] Structurally, it is characterized by a 14-membered macrolactam ring glycosidically linked to an aminosugar moiety, specifically 3-amino-3,6-dideoxy-L-mannose (also known as L-mycosamine).[3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details relevant experimental protocols, and visualizes key workflows and conceptual pathways pertinent to its study.

Physical and Chemical Properties of this compound

The definitive quantitative physical and spectral data for this compound are primarily detailed in the initial discovery literature. While foundational, access to these specific values can be limited. This section compiles the confirmed properties and outlines the analytical methods used for characterization.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₅H₄₈N₂O₅ | [MedChemExpress] |

| Molecular Weight | 456.66 g/mol | [MedChemExpress] |

| CAS Number | 137120-28-6 | [MedChemExpress] |

| Appearance | Amorphous Powder (inferred from related fluvirucins) | [2] |

| Melting Point | Data not available in the reviewed literature | |

| Solubility | Data not available in the reviewed literature | |

| Optical Rotation | Data not available in the reviewed literature |

Spectroscopic Data

The structure of this compound was originally elucidated using a combination of spectroscopic techniques. While the specific spectral data is not publicly available, the methodologies employed are standard for natural product characterization.

| Spectroscopic Technique | Purpose in Structural Elucidation |

| ¹H NMR Spectroscopy | Determines the number and types of protons, their connectivity, and stereochemical relationships. |

| ¹³C NMR Spectroscopy | Determines the number and types of carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Identifies key functional groups, such as amides (present in the macrolactam ring) and hydroxyl groups. |

| UV-Visible Spectroscopy | Identifies chromophores within the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition, and provides structural information through fragmentation patterns. |

Experimental Protocols

Detailed experimental protocols for the study of this compound are crucial for reproducibility and further research. The following sections provide methodologies for its isolation and the assessment of its biological activity, based on established practices for this class of compounds.

Protocol 1: Isolation and Purification of this compound from Actinomadura sp.

This protocol describes a general method for the isolation and purification of this compound from a fermentation culture of a producing actinomycete strain, such as L407-5 or R516-16.[1]

1. Fermentation:

- Inoculate a seed culture of the Actinomadura sp. strain in a suitable broth medium (e.g., yeast extract-malt extract broth).

- Incubate the seed culture at 28-30°C for 2-3 days with agitation.

- Transfer the seed culture to a production-scale fermenter containing a suitable production medium.

- Continue fermentation for 5-7 days at 28-30°C with controlled aeration and agitation.

2. Extraction:

- Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

- Extract the mycelial cake and the filtered broth separately with an organic solvent such as ethyl acetate or butanol.

- Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

- Subject the crude extract to column chromatography on silica gel.

- Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with methanol.

- Collect fractions and monitor them by thin-layer chromatography (TLC) and a bioassay (e.g., anti-influenza activity).

- Pool the active fractions and subject them to further purification steps, which may include Sephadex LH-20 chromatography and/or preparative reverse-phase high-performance liquid chromatography (RP-HPLC) until a pure compound is obtained.

Protocol 2: Antiviral Activity Assessment using a Cytopathic Effect (CPE) Reduction Assay

This protocol outlines a method to determine the in vitro antiviral activity of this compound against influenza A virus using Madin-Darby Canine Kidney (MDCK) cells.[1]

1. Cell Culture:

- Culture MDCK cells in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

- Seed the MDCK cells into 96-well microtiter plates to form a confluent monolayer.

2. Virus Infection and Compound Treatment:

- Wash the cell monolayer with serum-free medium.

- Prepare serial dilutions of this compound in serum-free medium containing trypsin (to facilitate viral entry).

- Pre-incubate the cells with the compound dilutions for 1 hour.

- Infect the cells with a predetermined titer of influenza A virus (e.g., A/Victoria/3/75). Include uninfected cell controls and untreated virus-infected controls.

3. Incubation and CPE Observation:

- Incubate the plates at 34-37°C for 48-72 hours.

- Visually inspect the cells daily under a microscope for the appearance of viral cytopathic effect (CPE), which includes cell rounding, detachment, and lysis.

4. Quantification of Antiviral Activity:

- After the incubation period, quantify cell viability. A common method is to stain the remaining adherent cells with a crystal violet solution.

- Lyse the cells and measure the absorbance of the retained stain using a microplate reader.

- Calculate the 50% effective concentration (EC₅₀), which is the concentration of this compound that inhibits the viral CPE by 50% compared to the untreated virus control.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which this compound exerts its anti-influenza A virus activity has not been extensively detailed in the available literature. It is known to inhibit the virus, but the specific viral or host cell target has not been fully elucidated. To provide a conceptual framework, the following diagram illustrates the general life cycle of the influenza A virus, highlighting potential stages that could be targeted by antiviral compounds like this compound.

References

- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unearthing the Source: A Technical Guide to the Natural Habitat and Production of Fluvirucin B2

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural origins and cultivation of microorganisms responsible for producing Fluvirucin B2, a 14-membered macrolactam with noteworthy antifungal and antiviral properties. This document provides a comprehensive overview of the known producing organisms, their habitats, detailed experimental protocols for their isolation and fermentation, and an examination of the biosynthetic pathway leading to this compound.

The Producers: Unveiling the Microbial Sources of this compound

This compound is a secondary metabolite primarily produced by filamentous bacteria belonging to the order Actinomycetales, commonly known as actinomycetes. These microorganisms are renowned for their ability to synthesize a vast array of bioactive compounds.

The identified producers of this compound and its analogs are members of the genera Actinomadura and Nonomuraea. Specifically, Actinomadura fulva subsp. indica ATCC 53714 has been identified as a producer of a macrolactam disaccharide within an antimicrobial complex. Furthermore, marine-derived species of Nonomuraea have also been shown to produce fluvirucins.

| Producing Organism | Compound(s) | Habitat Type |

| Actinomadura fulva subsp. indica ATCC 53714 | Antimicrobial complex containing macrolactam disaccharide | Likely soil-derived |

| Nonomuraea sp. MYH522 | Fluvirucins B7-B10 | Marine sediment |

| Actinomadura sp. | Fluvirucins | Generally found in soil and muddy habitats |

Table 1: Known Producers of Fluvirucins and their Habitats

Natural Habitat and Isolation

Actinomycetes are ubiquitous in nature, with a significant presence in terrestrial and marine environments. The specific natural habitats of this compound producers are indicative of the broader ecological distribution of the Actinomadura and Nonomuraea genera.

Terrestrial Sources

Actinomadura species are frequently isolated from soil. For instance, Actinomadura rhizosphaerae sp. nov. was isolated from the rhizosphere soil of the plant Azadirachta indica[1]. Another novel species, Actinomadura graeca sp. nov., was discovered in a soil sample from Santorini, Greece[2]. While the exact isolation source of Actinomadura fulva subsp. indica ATCC 53714 is not explicitly detailed in the available literature, its classification strongly suggests a soil origin.

Marine Sources

Recent studies have highlighted the importance of marine environments as a rich source of novel actinomycetes. A marine-derived actinomycete, Nonomuraea sp. MYH522, was found to produce new fluvirucin analogs, Fluvirucins B7-B10[3]. This strain was isolated from marine sediment, underscoring the potential of marine ecosystems for discovering new Fluvirucin producers.

Experimental Protocols

This section provides detailed methodologies for the isolation, cultivation, and fermentation of this compound-producing actinomycetes.

Isolation of Actinomycetes from Soil

This protocol is a general method suitable for the isolation of Actinomadura from soil samples.

Materials:

-

Sterile soil collection bags or containers

-

Sterile spatulas and sieves

-

Sterile distilled water

-

Sterile 10 mL test tubes

-

Pipettes and pipette tips

-

Water bath

-

Incubator

-

Isolation media (e.g., Chitin-Vitamins B Medium)

-

Antifungal and antibacterial agents (e.g., cycloheximide, nalidixic acid)

Protocol:

-

Sample Collection: Aseptically collect soil samples from the desired location, preferably from the rhizosphere of plants, and place them in sterile containers.

-

Pre-treatment: Air-dry the soil sample in a laminar flow hood for 24 hours. This step helps to reduce the number of fast-growing bacteria.

-

Serial Dilution:

-

Add 1 gram of the dried soil sample to a test tube containing 9 mL of sterile distilled water.

-

Vortex the suspension vigorously for 1 minute.

-

Perform a serial dilution up to 10⁻⁶.

-

-

Heat Shock Treatment: To further select for spore-forming actinomycetes, incubate the diluted samples in a water bath at 55°C for 10 minutes.

-

Plating:

-

Pipette 100 µL of each of the final three dilutions (10⁻⁴, 10⁻⁵, and 10⁻⁶) onto plates of Chitin-Vitamins B Medium supplemented with an antifungal agent (e.g., 50 µg/mL cycloheximide) and an antibacterial agent (e.g., 25 µg/mL nalidixic acid) to inhibit fungal and Gram-negative bacterial growth.

-

Spread the suspension evenly using a sterile spreader.

-

-

Incubation: Incubate the plates at 28-30°C for 14-21 days.

-

Isolation and Purification:

-

Observe the plates for colonies exhibiting the characteristic morphology of actinomycetes (dry, chalky, and often pigmented).

-

Pick individual colonies and streak them onto fresh plates of the same medium to obtain pure cultures.

-

Isolation of Actinomycetes from Marine Sediment

This protocol is adapted for the isolation of Nonomuraea from marine sediment.

Materials:

-

Sterile sediment collection tubes

-

Sterile artificial seawater (ASW)

-

Sterile spatulas

-

Vortex mixer

-

Water bath

-

Incubator

-

Isolation media (e.g., Starch Casein Agar prepared with 50% seawater)

-

Antifungal and antibacterial agents

Protocol:

-

Sample Collection: Collect marine sediment samples using sterile tubes.

-

Pre-treatment:

-

Suspend 1 gram of the sediment sample in 9 mL of sterile ASW.

-

Vortex thoroughly.

-

-

Heat Shock Treatment: Heat the suspension in a water bath at 55°C for 10 minutes.

-

Plating:

-

Perform a serial dilution in sterile ASW.

-

Plate 100 µL of the desired dilutions onto Starch Casein Agar plates prepared with 50% seawater and supplemented with antifungal and antibacterial agents.

-

-

Incubation: Incubate the plates at 28°C for 3-4 weeks.

-

Isolation and Purification: Follow the same procedure as for soil isolates.

Fermentation Protocol for this compound Production

The following is a proposed fermentation protocol for the production of this compound based on media used for other Actinomadura and Nonomuraea species. Optimization of media components and fermentation parameters is recommended for maximizing yield.

Seed Culture Medium (per liter):

-

Dextrose: 18 g

-

Soytone: 8 g

-

CaCO₃: 4 g

-

Yeast Extract: 2 g

-

NaCl: 1 g

-

Adjust pH to 7.3

Production Medium (per liter):

-

Soluble Starch: 20 g

-

Casamino Acids: 8 g

-

CaCO₃: 3 g

-

Proteose Peptone No. 3: 2 g

-

Yeast Extract: 2 g

-

Dextrose: 1 g

Protocol:

-

Inoculum Preparation:

-

Inoculate a loopful of a pure culture of the producer strain into a 250 mL flask containing 50 mL of seed culture medium.

-

Incubate at 30°C on a rotary shaker at 200 RPM for 5 days.

-

-

Production Fermentation:

-

Transfer the seed culture to a larger fermentation vessel containing the production medium. An inoculum size of 5-10% (v/v) is recommended. For example, use a 50 mL seed culture to inoculate a 1 L production culture.

-

A large-scale fermentation of 18 L has been reported for the production of fluvirucins from a Nonomuraea species[3].

-

Incubate the production culture at 30°C with shaking at 200 RPM for 10 days.

-

-

Extraction and Purification:

-

After fermentation, extract the whole broth with an equal volume of ethyl acetate.

-

Separate the organic layer and evaporate to dryness under reduced pressure to obtain the crude extract.

-

The crude extract can then be subjected to further purification steps such as column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to isolate pure this compound.

-

Biosynthesis of this compound

The biosynthesis of this compound follows a polyketide synthase (PKS) pathway. The biosynthetic gene cluster from Actinomadura fulva subsp. indica ATCC 53714 has been identified and characterized. A key feature of the fluvirucin structure is the β-alanine starter unit.

The proposed biosynthetic pathway begins with the selective recognition and activation of L-aspartate by an adenylation enzyme (FlvN). This is followed by a series of enzymatic reactions including ligation to an acyl carrier protein (ACP), decarboxylation to form a β-alanyl intermediate, and subsequent chain extensions by the PKS modules.

Below is a simplified diagram of the initial steps in the this compound biosynthetic pathway.

Figure 1: Proposed initial steps in the biosynthesis of the β-alanine starter unit for this compound.

This guide provides a foundational understanding of the natural sources and production of this compound. Further research into optimizing fermentation conditions and exploring diverse environments for novel producer strains will be crucial for advancing the development of this promising class of bioactive compounds.

References

- 1. Actinomadura rhizosphaerae sp. nov., isolated from rhizosphere soil of the plant Azadirachta indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actinomadura graeca sp. nov.: A novel producer of the macrocyclic antibiotic zelkovamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluvirucins B7–B10, new antifungal macrolactams from a marine-derived Nonomuraea sp. MYH522 - PMC [pmc.ncbi.nlm.nih.gov]

Fluvirucin B2: A Technical Review of a Bioactive Macrolactam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvirucin B2 is a member of the fluvirucin family, a series of 14-membered macrolactam antibiotics produced by various species of actinomycetes.[1][2] These natural products have garnered interest due to their diverse biological activities, including antifungal and antiviral properties.[2][3] This technical guide provides a comprehensive review of the existing research on this compound, focusing on its biosynthesis, biological activities, and the experimental methodologies used for its characterization. While specific quantitative data on its bioactivity is sparse in publicly available literature, this review consolidates the known information and presents it in a structured format to aid researchers and drug development professionals.

Physicochemical Properties

This compound is structurally characterized by a 14-membered macrolactam ring glycosidically linked to L-mycosamine, a 3-amino-3,6-dideoxy-L-mannose.[3][4] The aglycone core features a polyketide-derived backbone.[1]

| Property | Value | Reference |

| Molecular Formula | C28H52N2O6 | [Calculated] |

| Molecular Weight | 528.72 g/mol | [Calculated] |

| Class | Macrolactam Glycoside | [1] |

| Producing Organisms | Actinomadura fulva subsp. indica ATCC 53714, other unidentified actinomycete strains | [5][6] |

Biological Activity

This compound has been reported to exhibit both antifungal and antiviral activities.[2]

Antifungal Activity

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Candida albicans | ATCC 90028 | Not Available | |

| Aspergillus fumigatus | Af293 | Not Available | |

| Cryptococcus neoformans | H99 | Not Available | |

| Trichophyton rubrum | Not Available |

Antiviral Activity

This compound has shown inhibitory activity against Influenza A virus.[3] The antiviral efficacy is typically quantified by the 50% inhibitory concentration (IC50). Specific IC50 values for this compound are not detailed in the accessible literature.

| Virus Strain | Cell Line | IC50 (µM) | Reference |

| Influenza A/Victoria/3/75 (H3N2) | MDCK | Not Available | [3] |

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.[7][8]

1. Inoculum Preparation:

- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

- A suspension of the fungal colonies is prepared in sterile saline or water and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

- The suspension is further diluted in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[9]

2. Assay Plate Preparation:

- This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

- Each well receives 100 µL of the diluted compound.

3. Inoculation and Incubation:

- 100 µL of the prepared fungal inoculum is added to each well of the microtiter plate.

- Positive (no drug) and negative (no inoculum) controls are included.

- The plate is incubated at 35°C for 24-48 hours.

4. MIC Determination:

- The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control.[10]

Antiviral Activity Assay: Cytopathic Effect (CPE) Reduction Assay

The CPE reduction assay is a common method to evaluate the in vitro antiviral activity of a compound.[11][12]

1. Cell Culture and Virus Preparation:

- A suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) is cultured in 96-well plates to form a confluent monolayer.[3]

- A stock of the target virus (e.g., Influenza A virus) is prepared and its titer is determined (e.g., as Tissue Culture Infectious Dose 50 - TCID50).

2. Compound Preparation and Treatment:

- This compound is dissolved and serially diluted in cell culture medium.

- The culture medium is removed from the cell monolayers, and the diluted compound is added to the wells.

3. Virus Infection:

- The cells are then infected with a predetermined amount of the virus (e.g., 100 TCID50).

- Virus control (cells + virus, no compound), cell control (cells only), and compound toxicity control (cells + compound, no virus) wells are included.

4. Incubation and CPE Observation:

- The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause a cytopathic effect in the virus control wells (typically 2-4 days).

- The extent of CPE (e.g., cell rounding, detachment) is observed microscopically.

5. Quantification of Antiviral Activity:

- Cell viability is quantified using a suitable method, such as staining with crystal violet or using a tetrazolium-based colorimetric assay (e.g., MTT).[13]

- The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the viral CPE by 50% compared to the virus control.[14]

Biosynthesis of this compound

The biosynthetic gene cluster for this compound has been identified in Actinomadura fulva subsp. indica ATCC 53714.[5] The pathway involves a type I polyketide synthase (PKS) and several other key enzymes for the formation of the β-alanine starter unit and the subsequent glycosylation.[1][15]

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on the general understanding of macrolactam antifungal agents, it is likely to interfere with fungal cell wall or membrane integrity.[4][16][17] Many antifungal agents target the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[2][18] The diagram below illustrates a generalized mechanism for antifungal agents that disrupt the fungal cell membrane.

Caption: Generalized mechanism of antifungal action via cell membrane disruption.

Conclusion

This compound remains a molecule of interest due to its reported antifungal and antiviral activities. While the biosynthetic pathway is beginning to be understood, a significant gap exists in the public domain regarding specific quantitative data on its biological efficacy and its precise mechanism of action. Further research is warranted to fully characterize its therapeutic potential. This guide provides a framework for researchers to build upon, highlighting both what is known and what remains to be discovered about this intriguing natural product.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Mechanisms of action of systemic antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jptcp.com [jptcp.com]

- 5. Identification of the this compound (Sch 38518) Biosynthetic Gene Cluster from Actinomadura fulva subsp. indica ATCC 53714: substrate Specificity of the β-Amino Acid Selective Adenylating Enzyme FlvN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro antifungal susceptibilities of Candida species isolated from the blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 12. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]

- 15. tandfonline.com [tandfonline.com]

- 16. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Fluvirucin B2: A Technical Overview of its Chemical Properties, Biosynthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvirucin B2 is a naturally occurring 14-membered macrolactam glycoside with notable biological activities. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number and molecular formula. A detailed exploration of its biosynthetic pathway is presented, complete with a visual representation of the enzymatic steps involved. Furthermore, this document summarizes the current understanding of this compound's biological effects, with a focus on its inhibitory action against phosphatidylinositol-specific phospholipase C and its antiviral properties against the influenza A virus. Quantitative data from key studies are presented in a structured format, and the methodologies for the cited experiments are detailed to facilitate reproducibility and further investigation.

Chemical and Physical Properties

This compound is a complex macrolactam characterized by a 14-membered ring structure with an attached aminosugar moiety. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 137120-28-6 | [1] |

| Molecular Formula | C25H48N2O5 | [1] |

| Molecular Weight | 456.66 g/mol | [1] |

| Synonyms | Sch 38518 |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions orchestrated by a dedicated gene cluster. The pathway commences with the formation of a β-alanine starter unit, which is then elongated by a polyketide synthase (PKS) assembly line. The following diagram illustrates the proposed biosynthetic pathway.

Biological Activity and Mechanism of Action

This compound has been shown to exhibit distinct biological activities, including enzyme inhibition and antiviral effects.

Inhibition of Phosphatidylinositol-Specific Phospholipase C (PI-PLC)

A significant biochemical activity of this compound is its ability to inhibit phosphatidylinositol-specific phospholipase C (PI-PLC). Research has demonstrated that this compound can inhibit PI-PLC in the cytosol of A431 cells.

| Target Enzyme | Source | IC50 | Reference |

| Phosphatidylinositol-Specific Phospholipase C (PI-PLC) | A431 cell cytosol | 1.6 µg/mL |

The inhibition of PI-PLC suggests a potential role for this compound in modulating cellular signaling pathways that are dependent on inositol phosphate second messengers.

Antiviral Activity against Influenza A Virus

This compound has been identified as an antibiotic with activity against the influenza A virus.[2] This antiviral property was determined through a cytopathic effect (CPE) reduction assay.

While the precise molecular mechanism of its anti-influenza activity has not been fully elucidated, the inhibition of host cell factors, such as PI-PLC, may play a role. The phosphatidylinositol signaling pathway is known to be involved in the replication of several viruses, and its disruption could interfere with the viral life cycle.

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity

The antiviral activity of this compound against the influenza A virus was assessed using a cytopathic effect (CPE) reduction assay in Madin-Darby canine kidney (MDCK) cells.[2] While the specific detailed protocol for this compound is not publicly available, a general methodology for such an assay is as follows:

-

Cell Seeding: MDCK cells are seeded into 96-well microtiter plates and cultured until a confluent monolayer is formed.

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of test concentrations.

-

Virus Inoculation: The cell monolayers are washed and then inoculated with a standardized amount of influenza A virus.

-

Compound Treatment: Immediately after virus inoculation, the different dilutions of this compound are added to the respective wells. Control wells include virus-only (no compound) and cell-only (no virus, no compound) controls.

-

Incubation: The plates are incubated at an appropriate temperature and CO2 concentration for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 2-4 days).

-

CPE Observation and Quantification: The cell monolayers are observed microscopically for the presence and extent of CPE. The reduction in CPE in the presence of the compound is quantified. This can be done visually or by using a cell viability dye (e.g., neutral red, crystal violet) followed by spectrophotometric measurement.

-

Data Analysis: The concentration of the compound that reduces the cytopathic effect by 50% (EC50) is calculated from the dose-response curve.

Conclusion

This compound is a macrolactam antibiotic with a well-characterized chemical structure and a complex biosynthetic pathway. Its demonstrated biological activities, particularly the inhibition of PI-PLC and its antiviral effects against the influenza A virus, make it a molecule of interest for further research and potential therapeutic development. The detailed information provided in this guide serves as a valuable resource for scientists and researchers working in the fields of natural product chemistry, microbiology, and antiviral drug discovery. Further investigation is warranted to fully elucidate the molecular mechanisms underlying its antiviral activity and to explore its therapeutic potential.

References

- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminosugar Moiety of Fluvirucin B2: A Linchpin for Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvirucin B2 is a 14-membered macrolactam antibiotic belonging to the fluvirucin family of natural products. These compounds are produced by various actinomycete strains and have garnered significant interest due to their diverse biological activities, including antifungal, antiviral, and antibacterial properties.[1][2] A defining structural feature of the fluvirucins is the presence of an aminosugar moiety glycosidically linked to the macrolactam core. In this compound, this sugar is L-mycosamine (3-amino-3,6-dideoxy-L-mannose). This technical guide delves into the critical biological function of this aminosugar moiety, summarizing key structure-activity relationship data, providing detailed experimental methodologies, and visualizing its role in a newly identified signaling pathway.

The aminosugar portion of this compound is not merely a passive structural component but is intrinsically linked to its bioactivity. As this guide will detail, modification of the amino group on this sugar residue has profound consequences for the compound's antimicrobial efficacy, highlighting its importance as a pharmacophore. Furthermore, recent findings have identified this compound as an inhibitor of phosphatidylinositol-specific phospholipase C (PI-PLC), a key enzyme in cellular signaling.[3] This discovery opens new avenues for understanding its mechanism of action and for the rational design of novel therapeutics.

Data Presentation: Structure-Activity Relationship of the Aminosugar Moiety

| Compound/Analog | Modification of Aminosugar | Antifungal/Antibacterial Activity (Standalone) | Synergistic Activity with Fluconazole | Reference |

| This compound | Free amino group on L-mycosamine | Active | Not Reported | [1] |

| N-acetylated Fluvirucins (e.g., Fluvirucin B6, B9, B10) | Acetylated amino group | Inactive | Synergistic against fluconazole-resistant Candida albicans | [2] |

This stark difference in activity underscores the aminosugar's free amino group as a key determinant for the molecule's ability to exert its antimicrobial effects. The observation of synergistic activity with fluconazole for the N-acetylated derivatives suggests that while direct antimicrobial action is lost, the molecule may still interact with fungal cellular pathways, potentially weakening the cell to the action of other antifungals.

Experimental Protocols

Determination of Antifungal Activity: Broth Microdilution Method (Adapted from CLSI M27-A2)

The following is a detailed, representative protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and its analogs against yeast pathogens, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines.[1][4]

1. Preparation of Fungal Inoculum:

- Yeast strains (e.g., Candida albicans, Cryptococcus neoformans) are subcultured on Sabouraud Dextrose Agar (SDA) and incubated at 35°C for 24-48 hours to ensure purity and viability.

- Five colonies of approximately 1 mm in diameter are selected and suspended in 5 mL of sterile 0.85% saline.

- The suspension is vortexed for 15 seconds.

- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard by adding sterile saline. This can be done visually or spectrophotometrically at 530 nm. This results in a stock suspension of approximately 1-5 x 10^6 cells/mL.

- The stock suspension is then diluted 1:1000 in RPMI 1640 medium (buffered with MOPS) to obtain the final inoculum concentration of 1-5 x 10^3 cells/mL.

2. Preparation of Antifungal Agent Dilutions:

- This compound and its analogs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

- Serial twofold dilutions of the compounds are prepared in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

3. Inoculation and Incubation:

- 100 µL of the final fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.

- A positive control (fungal inoculum without the drug) and a negative control (medium only) are included on each plate.

- The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the known signaling pathway inhibited by this compound and the experimental workflow for assessing its antifungal activity.

Caption: this compound inhibits the PI-PLC signaling pathway.

Caption: this compound blocks EGF-induced cell rounding by inhibiting PI-PLCγ.

Caption: Workflow for determining the MIC of this compound analogs.

Conclusion

The aminosugar moiety of this compound, and specifically its unmodified primary amino group, is indispensable for its direct antimicrobial activities. Modification of this group, such as through N-acetylation, abrogates this effect, transforming the molecule from a standalone antimicrobial to one with potential synergistic properties in combination with other antifungals. The discovery of this compound as an inhibitor of phosphatidylinositol-specific phospholipase C provides a crucial piece of the puzzle regarding its mechanism of action and explains its effects on EGF-induced cellular processes.[3] This newfound understanding of the dual importance of the aminosugar for both direct antimicrobial action and potential host cell signaling modulation offers a compelling rationale for the continued investigation of the fluvirucin scaffold in the development of novel anti-infective and potentially other therapeutic agents. Future research should focus on obtaining more granular quantitative SAR data and further elucidating the downstream consequences of PI-PLC inhibition in various biological contexts.

References

- 1. scielo.br [scielo.br]

- 2. Fluvirucins B7–B10, new antifungal macrolactams from a marine-derived Nonomuraea sp. MYH522 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of phosphatidylinositol-specific phospholipase C activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of Fluvirucin B2: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and drug discovery.

Introduction: